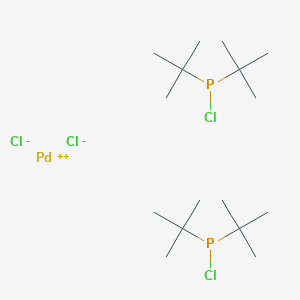![molecular formula C22H23NO5 B2469187 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 869340-66-9](/img/structure/B2469187.png)
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial and Anti-inflammatory Effects : A study highlighted the isolation of a compound structurally similar to 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one from Belamcanda chinensis, showcasing antimicrobiotic and anti-inflammatory properties. This suggests potential applications in developing treatments against infections and inflammation (Benguo Liu et al., 2008).
Cancer Research and Imaging
- Cancer Imaging : Carbon-11-labeled chromen-4-one derivatives were synthesized for potential use as positron emission tomography (PET) agents to image DNA repair enzyme DNA-dependent protein kinase (DNA-PK) in cancer, indicating its utility in diagnostic imaging and cancer research (Mingzhang Gao et al., 2012).
Synthesis of Novel Compounds
- Synthesis of Bis-coumarin Derivatives : Research demonstrated the synthesis of unexpected bis-coumarin derivatives through multicomponent reactions involving 4-hydroxycoumarin, aldehydes, and cyclic secondary amines, potentially leading to new therapeutic agents with evaluated cytotoxicity against MCF7 breast cancer cells (F. El-Samahy et al., 2017).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : Another study focused on the organic synthesis of 4-hydroxy-chromen-2-one derivatives, exploring their antibacterial activity against various bacterial strains, indicating its potential for developing new antibacterial agents (A. Behrami & Florent Dobroshi, 2019).
Organic Synthesis Catalysis
- Catalysis in Organic Synthesis : Research into polystyrene-supported TBD catalysts for the Michael addition in the synthesis of Warfarin and its analogues suggests the role of chromen-2-one derivatives in facilitating environmentally friendly synthetic pathways (Matteo Alonzi et al., 2014).
Photovoltaic Properties
- Solar Cell Applications : An experimental and computational study on chromen-2-one-based organic dyes for dye-sensitized solar cells highlights the potential of such compounds in enhancing solar cell efficiency, demonstrating their significance in renewable energy technologies (Elshafie A.M. Gad et al., 2020).
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-17-7-8-19(24)18(13-23-9-11-27-12-10-23)21(17)28-22(25)20(14)15-3-5-16(26-2)6-4-15/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCAPCQOEFQOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
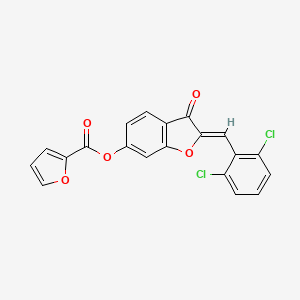
![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)
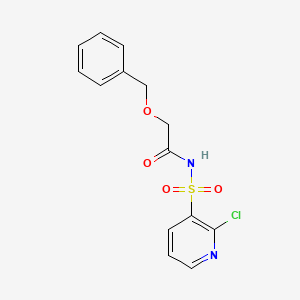
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide](/img/structure/B2469113.png)
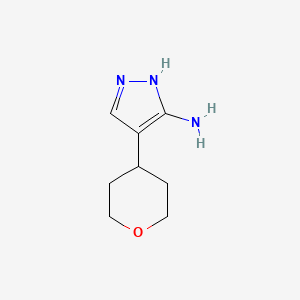
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
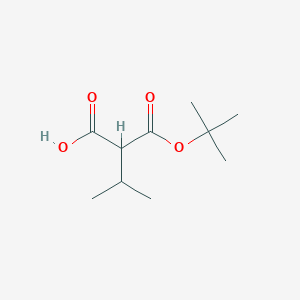
![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2469125.png)
![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469126.png)
